molecular formula C9H10ClNO3 B3155002 Methyl 2-amino-5-chloro-4-methoxybenzoate CAS No. 79025-26-6

Methyl 2-amino-5-chloro-4-methoxybenzoate

Cat. No.: B3155002
CAS No.: 79025-26-6
M. Wt: 215.63 g/mol
InChI Key: FDBZAKKAQHQRLI-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Chemistry

The significance of substituted aminobenzoates in contemporary organic chemistry lies in their role as versatile building blocks for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The specific substitution pattern of amino, halogen, and alkoxy groups can significantly influence the biological activity and pharmacokinetic properties of a target molecule.

While scholarly articles focusing exclusively on Methyl 2-amino-5-chloro-4-methoxybenzoate are scarce, extensive research has been conducted on its structural isomers, which serves to highlight the potential research context for this compound. For instance, the isomer Methyl 4-amino-5-chloro-2-methoxybenzoate has been identified as a key intermediate in the synthesis of potent and selective ligands for the 5-HT₄ receptor. nih.gov These receptors are involved in various physiological processes, and molecules that modulate their activity are investigated for treating gastrointestinal disorders and cognitive impairments. Research has demonstrated that derivatives of 4-amino-5-chloro-2-methoxybenzoic acid can act as both agonists and antagonists at this receptor, showcasing how subtle structural modifications can lead to profound changes in pharmacological profiles. nih.gov

The synthetic utility of these compounds stems from the reactivity of the functional groups. The amino group can be readily acylated, alkylated, or transformed into other functionalities, while the aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to an amide, further expanding the synthetic possibilities. Therefore, compounds like this compound are valuable intermediates for creating libraries of novel compounds for drug discovery screening.

Table 2: Research Data on the Isomer Methyl 4-amino-5-chloro-2-methoxybenzoate

IdentifierValueSource(s)
CAS Number 20896-27-9 pharmaffiliates.com
Molecular Formula C₉H₁₀ClNO₃ scbt.com
Molecular Weight 215.63 g/mol scbt.com
Known Application Intermediate in the synthesis of 5-HT₄ receptor ligands nih.gov
Synthesis Precursor 4-amino-2-methoxy-methyl benzoate (B1203000) google.com

Historical Perspectives on Related Benzoate Derivatives in Academic Literature

The study of benzoate derivatives has a rich history rooted in the origins of organic chemistry. The parent compound, benzoic acid , was first described in the 16th century from the dry distillation of gum benzoin. newworldencyclopedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler, a milestone in the development of chemical theory. newworldencyclopedia.org The discovery of the antifungal properties of benzoic acid in 1875 paved the way for its use as a food preservative, one of its earliest and most enduring applications. newworldencyclopedia.org

The esterification of benzoic acid and its derivatives opened up new avenues in science and commerce. In the early 20th century, the synthesis of Procaine , an amino ester of para-aminobenzoic acid, revolutionized local anesthesia. wikipedia.org First synthesized in 1905 by Alfred Einhorn, it was marketed as Novocain and offered a safer alternative to cocaine. wikipedia.org This demonstrated the profound impact that modifying the benzoic acid scaffold could have on biological activity and therapeutic potential.

Throughout the 20th and into the 21st century, the synthesis of multi-substituted benzoate derivatives has become a cornerstone of drug discovery. nih.govgoogle.com Chemists have systematically explored how the addition of functional groups such as halogens, amines, and alkoxy moieties to the benzene (B151609) ring alters the electronic properties, conformation, and interaction of these molecules with biological targets. mdpi.com While a specific historical record for this compound is not prominent in the literature, it is a product of this long tradition of synthetic exploration, representing a specific combination of functional groups whose collective effect on molecular properties continues to be an area of active investigation in organic and medicinal chemistry.

Scope and Objectives of Comprehensive Scholarly Inquiry into the Compound

A comprehensive scholarly inquiry into this compound would be multifaceted, addressing gaps in the current scientific literature. Given the limited specific research on this isomer, the primary objective would be to establish a foundational understanding of its chemical behavior and potential utility.

The scope of such an inquiry would encompass:

Synthesis and Characterization: The development of an efficient and regioselective synthesis for this compound. A key objective would be to achieve high purity and yield, which is essential for its use as a reliable chemical intermediate. This would be followed by a thorough characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally confirm its structure.

Exploration of Chemical Reactivity: A systematic investigation of the compound's reactivity. This would involve studying reactions at its key functional groups—the amino, chloro, methoxy (B1213986), and methyl ester moieties—to understand how they influence one another and to map out its potential for derivatization.

Application as a Synthetic Intermediate: The primary objective of research on related isomers, such as Methyl 4-amino-5-chloro-2-methoxybenzoate, has been their application as precursors in multi-step syntheses. google.comresearchgate.net A major goal for the target compound would be to explore its utility in preparing novel heterocyclic systems or other complex scaffolds that may have interesting biological properties. For example, its isomer is used to prepare tocolytic oxytocin (B344502) receptor antagonists. pharmaffiliates.com

Biological Screening: A preliminary evaluation of the compound's biological activity. Drawing inspiration from the pharmacological roles of its isomers, an objective would be to screen it against various biological targets, such as G-protein coupled receptors or enzymes, to identify any potential therapeutic relevance.

Ultimately, the overarching goal would be to position this compound as a well-characterized and useful tool for the broader chemical research community, potentially unlocking new avenues in materials science or drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBZAKKAQHQRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205555
Record name Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester
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Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79025-26-6
Record name Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester
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Record name Benzoic acid, 2-amino-5-chloro-4-methoxy-, methyl ester
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Record name methyl 2-amino-5-chloro-4-methoxybenzoate
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Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-amino-5-chloro-4-methoxybenzoate

Information regarding the specific, optimized synthesis of this compound is limited in widely accessible scientific literature. General synthetic strategies for similar substituted aromatic compounds often involve multi-step sequences starting from simpler, commercially available precursors.

Multi-Step Synthesis Approaches from Precursor Molecules

While a definitive multi-step pathway for this specific isomer is not detailed, the synthesis of related isomers provides a hypothetical framework. For instance, the synthesis of the isomeric 4-amino-5-chloro-2-methoxybenzoic acid begins with p-aminosalicylic acid. google.com This process involves methylation, chlorination, and esterification steps. google.com A plausible, though unconfirmed, route to this compound would likely involve a different starting precursor, such as an appropriately substituted nitrobenzoic acid, followed by a sequence of chlorination, methoxylation, reduction of the nitro group to an amine, and final esterification of the carboxylic acid.

Direct Synthesis and Optimization Strategies for Enhanced Yield and Selectivity

Currently, there is no specific information available in the surveyed literature detailing direct synthesis methods or optimization studies aimed at enhancing the yield and selectivity for this compound. Research in this area would be valuable for improving the accessibility of this compound for further synthetic applications.

Functional Group Interconversions and Derivatization Strategies

Patent literature demonstrates the utility of this compound as an intermediate in the synthesis of more complex molecules, showcasing the reactivity of its functional groups.

Modifications of the Amino Group for Novel Analogues

The primary amino group on the aromatic ring is a key site for derivatization. It can undergo acylation reactions to form amides. For example, this compound has been used as a reactant with 6-ethyl-2-naphthoic acid to prepare the corresponding N-acylated product, 5-Chloro-2-(6-ethyl-2-naphthamido)-4-methoxybenzoic acid, after subsequent hydrolysis. google.com This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Table 1: Example of Amino Group Modification

Reactant 1 Reactant 2 Product (after hydrolysis)
This compound 6-ethyl-2-naphthoic acid 5-Chloro-2-(6-ethyl-2-naphthamido)-4-methoxybenzoic acid google.com

Ester Group Transformations to Carboxylic Acids or Amides

The methyl ester functionality can be readily converted into other functional groups.

Hydrolysis to Carboxylic Acids: Standard ester hydrolysis conditions can be applied to convert the methyl ester into the corresponding carboxylic acid. This is often a subsequent step after modification of the amino group. Patent literature describes this transformation using "typical ester hydrolysis conditions," which generally implies reaction with a base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture like methanol/water, followed by acidification to yield the carboxylic acid. google.com

Conversion to Amides: While direct conversion of the ester to an amide is a standard transformation, the more common route documented for this class of compounds involves first creating an amide at the amino group, followed by hydrolysis of the ester. google.com However, direct aminolysis of the ester with an amine, potentially at elevated temperatures, represents another viable, though not explicitly documented, pathway for derivatization.

Green Chemistry Principles in Synthesis Design and Implementation

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a critical aspect of modern chemical manufacturing. This approach seeks to minimize environmental impact by focusing on aspects such as atom economy, the use of safer solvents and reagents, and improved energy efficiency.

For the synthesis of substituted anilines, a class of compounds to which this compound belongs, several green strategies have been explored. A key area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste. For instance, the use of solid acid catalysts like Amberlite IR-400 resin has been demonstrated for the synthesis of N-substituted anilines, offering a green alternative to traditional homogeneous catalysts. vixra.org Similarly, magnesium sulphate has been employed as a benign and inexpensive catalyst for acetylation reactions of anilines, avoiding more toxic reagents. ijtsrd.com

Another principle of green chemistry is the use of environmentally friendly oxidants. In many catalytic amination reactions, molecular oxygen (O₂) is being explored as the terminal oxidant, with water being the only byproduct. acs.org This represents a significant improvement over traditional methods that may use stoichiometric amounts of less environmentally friendly oxidizing agents. The solvent choice is also paramount; a Chinese patent for a related compound describes recycling the N,N-dimethyl formamide (B127407) (DMF) mother liquor to be used as the solvent in subsequent batches, reducing solvent waste. google.com

Catalytic Approaches and Mechanistic Investigations in Synthesis

The synthesis of the arylamine functional group is central to producing this compound. Catalytic methods, particularly those involving transition metals, have become powerful tools for creating the crucial carbon-nitrogen (C-N) bond with high efficiency and selectivity.

Copper-Catalyzed Amination: Copper catalysts are particularly noteworthy due to their relatively low cost and high efficiency. Research has shown that various copper salts, such as Cu(OAc)₂, can effectively catalyze the amination of aryl halides. organic-chemistry.org Furthermore, copper-catalyzed systems have been developed for the reductive amination of ketones using molecular hydrogen as a green reductant. rsc.org In one study, copper(I) and copper(II) catalysts, including CuCl, CuCl₂, and Cu(OTf)₂, were investigated, with CuF₂ and Cu(OAc)₂ showing the highest activity for the formation of the desired amine. rsc.org Mechanistically, it is believed that the copper catalyst activates the in situ formed imine, facilitating its reduction. rsc.org Copper acetate (B1210297) (CuOAc) has also been used to catalyze the direct amidation of aromatic C-H bonds using molecular oxygen as the oxidant, a process that is highly atom-economical. acs.org

Palladium, Rhodium, and Nickel-Catalyzed Systems: Palladium catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. A notable application is the synthesis of substituted anilines from cyclohexanones using a Pd/C catalyst in the presence of ethylene, which acts as a hydrogen acceptor. acs.org Rhodium-based catalysts have also been employed for the amination of aryl halides and phenols, offering a pathway to anilines with water as the sole byproduct in the case of phenols. organic-chemistry.org More recently, nickel-catalyzed amination of aryl chlorides has emerged as a cost-effective alternative to palladium, demonstrating excellent functional group tolerance under mild conditions. organic-chemistry.org

Zirconium-Based Catalysis: Heterogeneous catalysts based on zirconium, such as ZrO₂ and ZrO(OH)₂, have been developed for reductive amination. researchgate.net These catalysts are recognized for being relatively cheap, having low toxicity, and being stable and efficient. In one process, a zirconium catalyst facilitates a Leuckart-type reaction where N,N-dimethyl formamide (DMF) serves as the solvent, amine source, and reductant, leading to high yields of tertiary amines under mild conditions. researchgate.net The proposed mechanism involves the activation of a hydroxyl group by Zr(IV), followed by condensation with dimethylamine (B145610) and subsequent reduction. researchgate.net

Mechanistic Considerations in Chlorination: A key step in the synthesis of this compound is the regioselective chlorination of the aromatic ring. Traditional methods often employ N-chlorosuccinimide (NCS) in a solvent like DMF. google.comgoogle.com A patent describes this chlorination occurring at 65-75°C. google.com Another approach uses iodobenzene (B50100) dichloride. googleapis.com While effective, these stoichiometric reagents generate significant waste. Future research may focus on catalytic C-H activation and chlorination, which would represent a greener and more atom-economical approach, though specific applications for this substrate are not yet widely published.

The table below summarizes various catalytic systems relevant to the synthesis of the arylamine moiety.

Catalyst SystemSubstrate TypeReagents/ConditionsYieldReference
Cu(OAc)₂Aromatic KetonesMolecular Hydrogen (80 bar), Toluene, 120°C81% rsc.org
CuOAcN-pyrimidyl indolesPhthalimide, O₂, Toluene/o-dichlorobenzene, 150°Cup to 71% acs.org
Pd/CCyclohexanonesNH₄OAc, K₂CO₃, EthyleneNot specified acs.org
ZrO(OH)₂Aromatic AldehydesN,N-dimethyl formamide (DMF)95.8% researchgate.net
MgSO₄·7H₂OAniline (B41778)Glacial Acetic Acid, Reflux80% ijtsrd.com

Mechanistic Organic Chemistry and Reactivity Studies

Electron Density Distribution and Reactivity Predictions

The distribution of electron density across the aromatic ring of Methyl 2-amino-5-chloro-4-methoxybenzoate is a key determinant of its reactivity, particularly in electrophilic aromatic substitution reactions. The amino and methoxy (B1213986) groups are strong electron-donating groups (EDGs) through resonance, significantly increasing the electron density of the ring. Conversely, the chloro group is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. The methyl ester group is an electron-withdrawing group through both induction and resonance.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the molecule's electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For polysubstituted benzenes, the HOMO is often localized on the electron-rich aromatic ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, may be centered on the electron-deficient carbonyl carbon of the ester group, suggesting a site for nucleophilic attack.

Electrostatic potential maps offer a visual representation of the electron density distribution. In this compound, regions of high electron density (negative electrostatic potential) are expected at the ortho and para positions relative to the powerful activating amino and methoxy groups. This heightened electron density makes these positions prime targets for electrophiles.

Substituent GroupElectronic EffectInfluence on Ring Reactivity
Amino (-NH2)Strongly Activating (Electron-Donating)Increases electron density, directs ortho/para
Methoxy (-OCH3)Strongly Activating (Electron-Donating)Increases electron density, directs ortho/para
Chloro (-Cl)Deactivating (Electron-Withdrawing)Decreases electron density, directs ortho/para
Methyl Ester (-COOCH3)Deactivating (Electron-Withdrawing)Decreases electron density, directs meta

Elucidation of Reaction Mechanisms for Key Transformations

The directing effects of the substituents on the benzene (B151609) ring are crucial in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The amino and methoxy groups are potent ortho, para-directors, while the chloro group is also an ortho, para-director, albeit a deactivating one. The methyl ester group is a meta-director. In a polysubstituted ring, the most powerful activating group generally dictates the position of substitution.

Given the arrangement of the substituents in this compound, the positions ortho and para to the amino and methoxy groups are C3 and C6. The C6 position is sterically hindered by the adjacent methyl ester group. Therefore, electrophilic attack is most likely to occur at the C3 position.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C3 position.

Halogenation: Reactions with halogens like bromine in the presence of a Lewis acid would result in substitution at the C3 position.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the C3 position.

Friedel-Crafts Alkylation and Acylation: These reactions are often less successful on highly activated rings like anilines, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group as an amide may be necessary to facilitate these reactions.

The carbonyl carbon of the methyl ester group is electrophilic and thus susceptible to nucleophilic attack. Key reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group.

Amidation: The ester can be converted to an amide by reacting it with an amine. For instance, reaction with N,N-diethylethylene-diamine can produce the corresponding benzamide (B126) derivative. This reaction is often driven by heating. googleapis.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

The primary amino group is a versatile functional group that can undergo a variety of reactions:

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other transformations.

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is possible under specific conditions. Reductive amination with aldehydes or ketones is a more controlled method for preparing secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly useful in synthesis and can be replaced by a variety of other functional groups (e.g., -H, -OH, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Stereochemical Considerations and Chiral Synthesis Pathways

This compound is an achiral molecule. However, it can be used as a starting material or intermediate in the synthesis of chiral molecules. For instance, if a reaction introduces a new stereocenter into the molecule, a racemic mixture will be formed unless a chiral reagent, catalyst, or auxiliary is used.

Potential chiral synthesis pathways involving this compound could include:

Asymmetric modification of a side chain: If one of the functional groups is elaborated into a side chain, asymmetric reactions such as asymmetric hydrogenation or epoxidation could be employed to introduce chirality.

Use as a chiral auxiliary precursor: The molecule could be modified to create a chiral auxiliary, which could then be used to control the stereochemistry of a reaction on another molecule.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving this compound are influenced by both the electronic and steric nature of its substituents.

Kinetics: The rates of electrophilic aromatic substitution are significantly enhanced by the strong electron-donating amino and methoxy groups. The rate of nucleophilic attack at the ester carbonyl can be influenced by the electronic nature of the substituents on the ring; however, for hydrolysis, the ortho-substituents can also exert a steric effect. zenodo.orgresearchgate.net The kinetics of ester hydrolysis are also dependent on the solvent system used. zenodo.org

Thermodynamic Data for the Ionization of Substituted Benzoic Acids in Water at 298 K
AcidΔG° (cal/mol)ΔH° (cal/mol)ΔS° (cal/mol·K)
Benzoic acid5730110-18.8
m-Nitrobenzoic acid4720381-14.6
m-Methoxybenzoic acid559049-18.6
m-Methylbenzoic acid577070-19.1

Data adapted from a study on the thermodynamics of ionization of benzoic and substituted benzoic acids. cdnsciencepub.com

Biological Activity and Pharmacological Research Applications

In Vitro Biological Screenings and Activity Profiles

In vitro studies are fundamental to determining the potential therapeutic effects of a compound at the cellular and molecular level.

Cytotoxicity Assessment in Human Cell Lines

Currently, there is a lack of specific data from studies assessing the cytotoxic effects of Methyl 2-amino-5-chloro-4-methoxybenzoate on human cell lines. Such research would be essential to determine the compound's potential as an anti-cancer agent. Typically, this would involve screening the compound against a panel of cancer cell lines to determine its IC50 value, the concentration at which it inhibits 50% of cell growth.

Antimicrobial Efficacy Studies Against Pathogenic Strains

There are no dedicated studies available that evaluate the antimicrobial properties of this compound against pathogenic bacteria or fungi. Future research in this area would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of clinically relevant microbial strains.

Anti-inflammatory Response Investigations in Cellular Models

Investigations into the anti-inflammatory potential of this compound in cellular models have not been reported in the available literature. Such studies would typically utilize cell lines like macrophages stimulated with inflammatory agents to assess the compound's ability to modulate the production of inflammatory mediators.

Enzyme Inhibition Assays and Target Specificity

There is no specific information available regarding the ability of this compound to inhibit particular enzymes. Enzyme inhibition assays are crucial for identifying the molecular targets of a compound and understanding its mechanism of action.

Exploration of Mechanisms of Biological Action

Understanding how a compound exerts its biological effects is a key aspect of pharmacological research.

Receptor Binding Studies and Ligand-Target Interactions

No receptor binding studies have been published that specifically investigate the interaction of this compound with any biological receptors. While research has been conducted on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid as ligands for the 5-HT4 receptor, this does not directly apply to the specified compound due to structural differences. nih.gov Future research would be needed to determine if this compound has any affinity for specific receptors, which would be a critical step in elucidating its potential pharmacological effects.

Intracellular Signaling Pathway Modulation

There is no specific information available in the current scientific literature detailing the modulation of intracellular signaling pathways by this compound.

Gene Expression Regulation and Proteomic Analysis

Similarly, dedicated studies on the effects of this compound on gene expression or the cellular proteome have not been identified in the public domain. Such research would be necessary to understand its potential cellular targets and mechanisms of action.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for this compound are not available, the biological activity of its structural isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate , and other related benzamide (B126) derivatives has been explored, particularly in the context of serotonin (B10506) 5-HT4 receptor modulation. These studies offer insights into how different substituents on the benzoate (B1203000) ring can influence pharmacological activity.

Impact of Substituent Modifications on Biological Activity

Research on a series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid has demonstrated that modifications to the ester and piperidine (B6355638) moieties can significantly alter their affinity and efficacy at 5-HT4 receptors. acs.org For instance, the introduction of methyl groups on the piperidine ring of a related compound led to a dramatic shift from agonist to antagonist activity at the 5-HT4 receptor. acs.org This highlights the sensitivity of the biological activity to subtle structural changes. The position of the substituents on the benzene (B151609) ring is also critical. The activity of derivatives of para-aminobenzoic acid as 5-HT4 receptor ligands underscores the importance of the substitution pattern for receptor interaction. acs.org

Table 1: Impact of Substituent Modification on 5-HT4 Receptor Activity for Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid

Base CompoundModificationResulting Pharmacological ProfileReference
2-(1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoateAddition of two methyl groups on the piperidine ringShift from agonist to antagonist activity acs.org

This table is based on data for a related isomer and is for illustrative purposes of how substituent modifications can impact biological activity.

Pharmacophore Elucidation and Molecular Design

While a specific pharmacophore model for this compound has not been developed, studies on related benzamides have identified key structural features necessary for 5-HT4 receptor binding. These include the substituted aromatic ring, an ether oxygen, a carbonyl group, and a basic nitrogen atom, all arranged in a specific spatial orientation. acs.org The relative positions of the amino, chloro, and methoxy (B1213986) groups on the benzene ring are crucial for defining the molecule's interaction with the receptor binding pocket. Molecular modeling of related compounds has shown that low-energy conformations, which dictate the presentation of these key features, are critical for high-affinity binding. acs.org

Potential as a Lead Compound in Drug Discovery and Development

The primary recognized role of this compound is as a building block or intermediate in the synthesis of more complex molecules. researchgate.net Its isomeric counterpart, Methyl 4-amino-5-chloro-2-methoxybenzoate , is a key intermediate in the synthesis of various "pride" drugs, which are known for their prokinetic gastrointestinal effects. google.com This suggests that the substituted aminobenzoic acid scaffold is of significant interest in medicinal chemistry.

The potential of this compound as a lead compound would depend on the identification of a specific biological target. Lead optimization would likely involve systematic modification of its functional groups—the amino, chloro, methoxy, and methyl ester moieties—to enhance potency and selectivity for a given target while optimizing pharmacokinetic properties. The synthesis of analog libraries based on this scaffold could be a viable strategy for discovering novel bioactive compounds. nih.govnih.gov

Computational Chemistry and Chemoinformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. nih.govmdpi.com These calculations provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics by solving the Schrödinger equation for the electronic system.

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Methyl 2-amino-5-chloro-4-methoxybenzoate, analysis of its frontier orbitals would reveal the distribution of electron density. The HOMO is likely concentrated around the electron-rich amino group and the methoxy-substituted benzene (B151609) ring, which are potential sites for electrophilic attack. Conversely, the LUMO is expected to be located over the electron-withdrawing carbonyl group of the ester and the chloro-substituted positions, indicating sites susceptible to nucleophilic attack.

Table 1: Key Parameters from Molecular Orbital Analysis and Their Significance
ParameterDescriptionInferred Property for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability (susceptibility to oxidation).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting capability (susceptibility to reduction).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO levels.A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Orbital DistributionThe spatial location of the HOMO and LUMO across the molecule's atoms.Identifies the specific atoms or functional groups involved in electron donation and acceptance, highlighting reactive centers.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to indicate different regions of electrostatic potential.

For this compound, an MEP map would highlight:

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. Such regions would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are typically the most positive sites. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

This map provides a comprehensive picture of the charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors
ColorPotential RangeSignificancePredicted Location on this compound
RedStrongly NegativeSite for strong electrophilic attack; hydrogen bond acceptor.Carbonyl oxygen.
Yellow/OrangeSlightly NegativeSite for electrophilic attack.Methoxy oxygen, aromatic ring π-system.
GreenNeutralRegion of low reactivity for electrostatic interactions.Alkyl portions, parts of the benzene ring.
BluePositiveSite for nucleophilic attack; hydrogen bond donor.Amine hydrogens.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. researchgate.net Aminobenzoic acid derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial and anti-Alzheimer's activities. mdpi.comacs.org

A molecular docking study of this compound would involve placing the molecule into the binding site of a relevant protein target. The simulation would calculate the most stable binding pose and estimate the binding free energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues, would be identified. For instance, the amino and carbonyl groups of the compound could act as hydrogen bond donors and acceptors, respectively, while the chlorinated benzene ring could engage in hydrophobic and halogen-bond interactions.

Table 3: Typical Outputs from a Molecular Docking Simulation
ParameterDescriptionSignificance
Binding Energy (ΔG)The estimated free energy of binding (in kcal/mol).A lower (more negative) value indicates a stronger, more stable interaction between the ligand and the protein.
Inhibition Constant (Ki)A calculated value that represents the concentration of inhibitor required to produce half-maximum inhibition.Lower values indicate a more potent inhibitor.
Binding PoseThe predicted 3D orientation and conformation of the ligand within the receptor's active site.Reveals the specific geometry of the ligand-receptor complex.
Interacting ResiduesA list of the amino acids in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.Identifies the specific forces responsible for holding the ligand in place, which is crucial for structure-based drug design.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system. nih.gov MD simulations track the movements and interactions of all atoms in a system over time, providing insights into the conformational flexibility of both the ligand and the protein. nih.gov

For this compound, an MD simulation could be used to:

Analyze its conformational landscape in solution to understand which shapes it prefers to adopt.

Study the stability of the ligand-protein complex predicted by docking. By simulating the complex in a water environment, one can observe if the ligand remains stably bound in its initial pose or if it shifts or dissociates.

Investigate the role of water molecules in mediating ligand-protein interactions.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model is built by calculating various molecular descriptors (physicochemical, electronic, topological) for a set of molecules with known activities. nih.gov

If this compound were part of a library of related compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This model would take the form of an equation that correlates descriptors—such as hydrophobicity (LogP), molar refractivity, and electronic parameters derived from quantum calculations—with the observed activity. Such a model would be highly valuable for predicting the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds. nih.govresearchgate.net

Table 4: Components of a QSAR Model
ComponentDescriptionExample
Dependent VariableThe biological activity being modeled.IC₅₀ (half-maximal inhibitory concentration), pIC₅₀ (-log IC₅₀).
Independent Variables (Descriptors)Numerical values that characterize the physicochemical properties of the molecules.XLogP (hydrophobicity), Molecular Weight, Polar Surface Area, HOMO/LUMO energies.
Mathematical ModelAn equation relating the descriptors to the activity.pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Validation MetricsStatistical parameters used to assess the model's predictive power.Correlation coefficient (r²), Cross-validated correlation coefficient (q²).

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

In drug discovery, it is essential that a compound not only has high activity but also possesses favorable ADMET properties. wikipedia.org In silico tools are widely used to predict these properties early in the research process, helping to identify candidates with a higher probability of success in clinical trials. dergipark.org.tr These predictions are based on a compound's structure and physicochemical properties.

For this compound, various ADMET parameters can be predicted. For example, Lipinski's Rule of Five is a common guideline to evaluate drug-likeness and potential for oral bioavailability. Predicted values for properties like lipophilicity (XlogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes can provide a preliminary profile of the compound's pharmacokinetic behavior. wikipedia.orgdergipark.org.tr

Table 5: Predicted Physicochemical and ADMET-related Properties for this compound
PropertyPredicted ValueSignificance
Molecular FormulaC₉H₁₀ClNO₃Defines the elemental composition of the molecule. uni.lu
Monoisotopic Mass215.03493 DaThe exact mass of the molecule with its most abundant isotopes. uni.lu
XlogP (predicted)2.2A measure of lipophilicity. A value between 1 and 3 is often considered favorable for drug absorption. uni.lu
Hydrogen Bond Donor Count1 (from the -NH₂ group)Important for Lipinski's Rule of Five (should be ≤ 5).
Hydrogen Bond Acceptor Count4 (from the three oxygens and the nitrogen)Important for Lipinski's Rule of Five (should be ≤ 10).
Rotatable Bond Count4A measure of molecular flexibility. Fewer rotatable bonds (≤ 10) are generally preferred for better oral bioavailability.

Data sourced from predictive models available on public databases. Actual experimental values may vary.

Chemoinformatic Analysis of Chemical Space and Analogues

The exploration of a compound's chemical space and the characterization of its analogues are fundamental aspects of computational chemistry and chemoinformatics. This analysis for this compound provides valuable insights into its physicochemical properties, potential for intermolecular interactions, and structural relationships with other molecules. Such investigations are crucial for understanding its behavior and for the rational design of new derivatives with tailored properties.

The chemical space of a molecule is defined by its array of physicochemical and structural descriptors. These descriptors, calculated using computational methods, quantify various aspects of the molecule's topology, geometry, and electronic distribution. For this compound, a number of key chemoinformatic descriptors have been determined and are presented in the table below.

Chemoinformatic Descriptors for this compound
DescriptorValueSource
Molecular FormulaC9H10ClNO3 uni.lu
Molecular Weight215.63 g/mol nih.gov
IUPAC NameThis compound uni.lu
InChI KeyFDBZAKKAQHQRLI-UHFFFAOYSA-N uni.lu
Canonical SMILESCOC1=C(C=C(C(=C1)N)C(=O)OC)Cl uni.lu
XlogP (predicted)2.2 uni.lu
Monoisotopic Mass215.03493 Da uni.lu

The predicted XlogP value of 2.2 suggests a moderate level of lipophilicity, which is an important determinant of a molecule's pharmacokinetic profile. The molecular weight and formula provide basic but essential information for its identification and characterization.

Further chemoinformatic analysis involves the prediction of properties that can influence a molecule's behavior in different environments. The predicted collision cross-section (CCS) values, for instance, are pertinent to ion mobility mass spectrometry and provide an indication of the molecule's size and shape in the gas phase.

Predicted Collision Cross Section (CCS) Values for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+216.04221141.7
[M+Na]+238.02415151.8
[M-H]-214.02765145.8
[M+NH4]+233.06875161.4
[M+K]+253.99809149.1
uni.lu

The analysis of structural analogues is a cornerstone of chemoinformatics, enabling the exploration of structure-activity relationships (SAR). By comparing the properties of a lead compound with its analogues, researchers can identify key structural motifs responsible for its characteristics. Several positional isomers and related compounds of this compound are known and have been characterized.

One such analogue is Methyl 2-amino-4-chloro-5-methoxybenzoate, which differs in the positions of the chloro and methoxy groups on the benzene ring. uni.lu This subtle structural change can lead to significant differences in the molecule's electronic properties and three-dimensional shape, potentially affecting its interactions with biological targets. Another related compound is Methyl 4-amino-5-chloro-2-methoxybenzoate. nih.gov

A more complex analogue, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, has been synthesized and its crystal structure determined. nih.govnih.gov This compound features an extended ether linkage at the 4-position, which significantly alters its size, flexibility, and potential for hydrogen bonding. The study of its crystal structure revealed details about intramolecular hydrogen bonding and the packing of molecules in the solid state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on related series of compounds, such as benzenesulfonamide (B165840) derivatives, highlight the methodologies used to correlate molecular descriptors with biological activity. nih.gov In such studies, a variety of 2D and 3D descriptors are calculated for a set of analogues to develop predictive models. nih.gov Although a specific QSAR study for this compound was not found, the principles of these analyses are directly applicable to understanding its chemical space.

The table below lists some of the known analogues and related compounds, providing a glimpse into the chemical space surrounding this compound.

Analogues and Related Compounds of this compound
Compound NameMolecular FormulaMolecular Weight (g/mol)Source
Methyl 2-amino-4-chloro-5-methoxybenzoateC9H10ClNO3215.63 uni.lu
Methyl 4-amino-5-chloro-2-methoxybenzoateC9H10ClNO3215.63 nih.gov
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoateC12H16ClNO4273.71 nih.gov
4-Amino-5-chloro-2-methoxybenzoic acidC8H8ClNO3201.61 nih.gov
Methyl 4-acetamido-5-chloro-2-methoxybenzoateC11H12ClNO4257.67 nih.gov

By systematically analyzing these and other potential analogues, it is possible to map the chemical space around this compound. This map can guide the synthesis of novel compounds with desired physicochemical and biological properties, demonstrating the predictive power of chemoinformatic approaches.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 2-amino-5-chloro-4-methoxybenzoate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹³C NMR Spectroscopy: Similarly, ¹³C NMR data for the target compound is not explicitly documented. However, spectral data for 4-Amino-5-chloro-2-methoxybenzoic acid provides insight into the expected chemical shifts for the carbon atoms in the benzene (B151609) ring and the carboxyl group. chemicalbook.com For this compound, distinct peaks would be expected for the carbonyl carbon of the ester, the two methoxy (B1213986) carbons, and the six carbons of the aromatic ring. The specific chemical shifts would be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the chloro and methyl ester groups.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of related compounds, as specific experimental data is not available.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H6.5 - 7.5110 - 155
-OCH₃ (methoxy)3.8 - 4.0~56
-OCH₃ (ester)3.7 - 3.9~52
-NH₂4.0 - 5.0 (broad)-
C=O-~167

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

While a specific experimental spectrum for the target compound is not available, the analysis of related structures such as 2-Amino-5-chlorobenzoic acid and other substituted benzoates provides a basis for predicting the key vibrational frequencies.

Key Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Amino)Symmetric & Asymmetric Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1700 - 1730
C=C (Aromatic)Stretching1500 - 1600
C-O (Ester/Ether)Stretching1000 - 1300
C-ClStretching600 - 800

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Predicted mass spectrometry data for this compound and its isomer, Methyl 2-amino-4-chloro-5-methoxybenzoate , suggests a monoisotopic mass of approximately 215.03493 Da. uni.luuni.lu In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 215, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak).

Common fragmentation pathways for this class of compounds would likely involve the loss of the methyl group from the ester (-15 Da), the methoxy group (-31 Da), or the entire methyl ester group (-59 Da). The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]⁺216.04221141.7
[M+Na]⁺238.02415151.8
[M-H]⁻214.02765145.8
[M+NH₄]⁺233.06875161.4
[M+K]⁺253.99809149.1

UV-Visible Spectroscopy Methodologies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of a substituted aminobenzoate. The presence of the benzene ring with its auxochromic (amino and methoxy) and chromophoric (carbonyl) groups will give rise to distinct absorption bands, typically in the 200-400 nm range. The exact positions and intensities of these bands are influenced by the solvent used for the analysis.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. A specific, validated HPLC method for this compound is not detailed in the available literature. However, based on methods developed for analogous aromatic amines and esters, a reverse-phase HPLC method would be appropriate.

A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions, flow rate, and detection wavelength would be optimized to achieve good resolution and sensitivity. A patent for a related compound, N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, mentions the use of HPLC for analysis, suggesting the applicability of this technique to the broader class of compounds.

Illustrative HPLC Method Parameters for Analysis of a Related Amino Benzoate (B1203000)

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with a buffer (e.g., formic acid)
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) Methodologies

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC is instrumental in assessing purity and quantifying its presence in a mixture. The selection of the column and operating conditions is critical for achieving effective separation from starting materials, byproducts, or isomers.

Detailed research findings indicate that capillary columns with specific stationary phases are preferred for analyzing substituted aromatic esters. For instance, a non-polar column like one with a cross-linked methyl silicone phase (e.g., HP-1) or a more polar phase like cross-linked polyethylene (B3416737) glycol (PEG) (e.g., HP-INNOWax) can be utilized depending on the specific separation requirements. researchgate.netresearchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. researchgate.netnih.gov For complex mixtures containing various regioisomers, specialized stationary phases, such as those incorporating modified β-cyclodextrin, can offer enhanced resolution. oup.com

A typical GC method would involve dissolving the sample in a suitable solvent, injecting it into the GC system, and detecting the eluted components using a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

ParameterValueReference
Column Type HP-5MS (Cross-Linked 5% Phenyl Methyl Siloxane) nih.gov
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.5 mL/min nih.gov
Injector Temperature 285°C nih.gov
Oven Program 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 min nih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.netoup.com

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.org It allows a chemist to qualitatively observe the consumption of reactants and the formation of products over time. youtube.com

In the synthesis of this compound, TLC can be used to determine the reaction's endpoint. A typical procedure involves spotting a TLC plate with three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system (eluent), which is chosen to achieve good separation between the reactant and product spots, ideally with Retention Factor (Rf) values between 0.2 and 0.8. rochester.edu

As the reaction proceeds, aliquots are taken from the reaction mixture and spotted on the plate. The disappearance of the reactant spot and the appearance and intensification of a new product spot indicate the reaction is progressing. libretexts.org The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. libretexts.orgyoutube.com

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

Time PointReactant Spot (Rf ≈ 0.6)Product Spot (Rf ≈ 0.4)Status
T = 0 min IntenseNot VisibleReaction Initiated
T = 30 min ModerateFaintIn Progress
T = 60 min FaintIntenseNearing Completion
T = 90 min Not VisibleIntenseComplete libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not readily found in the surveyed literature, extensive data exists for closely related isomers and analogues. nih.govresearchgate.netnih.gov For example, the crystal structure of the isomer Methyl 2-amino-3-chloro-4-methoxybenzoate has been determined, providing valuable insight into the likely solid-state conformation of such compounds. researchgate.net The analysis of this isomer reveals a monoclinic crystal system and specific unit cell dimensions. researchgate.net Such studies confirm the planarity of the benzene ring and detail the hydrogen bonding networks that stabilize the crystal lattice. nih.govresearchgate.net

Table 3: Crystal Structure Data for the Isomer Methyl 2-amino-3-chloro-4-methoxybenzoate

ParameterValueReference
Chemical Formula C₉H₁₀ClNO₃ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁ researchgate.net
a (Å) 10.677(2) researchgate.net
b (Å) 4.0074(8) researchgate.net
c (Å) 11.866(2) researchgate.net
β (°) 112.108(6) researchgate.net
Volume (ų) 470.37(17) researchgate.net
Z (Molecules/unit cell) 2 researchgate.net
Temperature (K) 183 researchgate.net

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum that serves as a molecular "fingerprint." For this compound, GC-MS can confirm the molecular weight via the molecular ion peak (M⁺) and provide structural information from the fragmentation pattern. oup.com The fragmentation of related methoxy-substituted compounds often involves characteristic losses, which can help in structural confirmation. oup.com Soft ionization techniques can be employed to minimize fragmentation and enhance the molecular ion peak, which is particularly useful for unequivocal identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or stable for GC analysis. The compound is separated by High-Performance Liquid Chromatography (HPLC) and subsequently analyzed by a mass spectrometer. rsc.org This technique is highly sensitive and is used to confirm the presence and purity of the target compound in reaction mixtures or biological matrices. The mass spectrum provides the molecular weight, and tandem MS (MS/MS) can be used to obtain detailed structural fragments for confirmation. hmdb.canih.gov

Table 4: Expected Mass Spectrometry Data for this compound

TechniqueIon TypeExpected m/z (Mass-to-Charge Ratio)Information Provided
GC-MS / LC-MS [M]⁺ (Molecular Ion)215/217 (due to ³⁵Cl/³⁷Cl isotopes)Confirms Molecular Weight
GC-MS / LC-MS [M-CH₃]⁺200/202Loss of a methyl group
GC-MS / LC-MS [M-OCH₃]⁺184/186Loss of a methoxy group
GC-MS / LC-MS [M-COOCH₃]⁺156/158Loss of the methyl ester group

Toxicological Research and Safety Assessment Principles Academic

In Vitro Toxicology Models and Assays

In vitro toxicology models provide a valuable alternative to whole-animal testing, allowing for the rapid screening of chemical compounds and the investigation of specific toxicological endpoints at the cellular level. These models utilize cultured cells to assess the potential of a substance to cause cellular damage.

Cell viability and proliferation assays are fundamental in vitro methods used to determine the concentration at which a compound exhibits cytotoxic effects. These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to quantify the number of living and functioning cells after exposure to a test substance.

A variety of assays are available to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which is indicative of their viability. oup.com In a study on aminobenzoic acid derivatives, the cytotoxicity of novel Schiff bases was evaluated against the human hepatocellular carcinoma cell line (HepG2). nih.govnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%, was determined. For some of these derivatives, IC50 values were found to be as low as 15.0 µM, indicating significant cytotoxic potential. nih.gov Another study on a para-aminobenzoic acid derivative, DAB-2-28, reported an IC50 value of 48.2 ± 1.9 μM in MCF-7 breast cancer cells. mdpi.com

The following interactive data table illustrates hypothetical IC50 values for structurally related aminobenzoate derivatives, demonstrating how such data is typically presented.

CompoundCell LineAssayIC50 (µM)
Aminobenzoate Derivative AHepG2MTT25.5
Aminobenzoate Derivative BMCF-7XTT48.2
Aminobenzoate Derivative CA549Neutral Red15.0

This table presents hypothetical data for illustrative purposes based on findings for related compounds.

Genotoxicity assessment is a critical part of toxicological evaluation, as it identifies substances that can damage genetic material (DNA and chromosomes), potentially leading to mutations and cancer. Aromatic amines, as a class, are known to be of concern for their potential mutagenicity. oup.comlhasalimited.org

The Ames test is a widely used bacterial reverse mutation assay to screen for the mutagenic potential of chemicals. oup.com It has been demonstrated that many aromatic amines are mutagenic in the Ames test, particularly in the presence of a metabolic activation system (S9 mix), which simulates mammalian metabolism. oup.com The metabolic activation of aromatic amines can lead to the formation of reactive intermediates, such as nitrenium ions, which can bind to DNA and form DNA adducts. oup.comnih.gov These adducts can cause errors during DNA replication, leading to mutations. nih.gov

Mechanistic Investigations of Cellular Toxicity Pathways

Understanding the molecular mechanisms by which a compound exerts its toxic effects is crucial for risk assessment. For aromatic amines, a common mechanism of toxicity involves metabolic activation and the subsequent induction of oxidative stress. nih.govnih.gov

Exposure to some aniline (B41778) derivatives has been shown to induce methemoglobinemia, hemolytic anemia, and hemolysis. nih.gov The proposed mechanism involves the accumulation of iron in the spleen following the scavenging of damaged erythrocytes. This excess iron can catalyze the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress. nih.gov Oxidative stress can, in turn, cause damage to cellular components such as proteins, lipids, and DNA. nih.govnih.gov

Another key mechanistic aspect for aromatic amines is their metabolic activation by enzymes such as cytochrome P450. oup.com This process can generate N-hydroxy metabolites, which can be further converted to highly reactive nitrenium ions that readily form adducts with DNA, a critical step in the initiation of cancer. nih.gov The stability of this nitrenium ion is a key factor in determining the mutagenic potential of an aromatic amine. lhasalimited.org

Predictive Toxicology Approaches and Risk Assessment Methodologies

In the absence of empirical toxicological data for a specific compound, predictive toxicology approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov

For aromatic amines, several QSAR models have been developed to predict their mutagenicity. nih.govnih.gov These models use various molecular descriptors that characterize the physicochemical properties of the molecules to predict their potential to cause mutations. nih.gov Such predictive models are valuable tools for prioritizing chemicals for further testing and for regulatory decision-making. nih.gov The Lhasa Aromatic Amines Data Sharing Initiative is an example of a collaborative effort to improve the predictive models for the Ames mutagenicity of primary aromatic amines by sharing proprietary data. lhasalimited.org

Risk assessment methodologies integrate data from various sources, including in vitro studies, mechanistic investigations, and predictive modeling, to characterize the potential hazard of a chemical and to determine safe exposure levels. For a compound like Methyl 2-amino-5-chloro-4-methoxybenzoate, a weight-of-evidence approach would be utilized, considering its structural similarities to other aromatic amines with known toxicities. The potential for this compound to cause skin sensitization, as seen with other aminobenzoic acid esters like para-aminobenzoic acid (PABA), would also be a consideration. dermnetnz.org

Applications in Materials Science and Industrial Chemistry

Role as an Intermediate in Fine Chemical Synthesis

The primary documented application of Methyl 2-amino-5-chloro-4-methoxybenzoate is as a starting material or intermediate in the multi-step synthesis of specialized organic compounds. Its bifunctional nature, possessing both an amine and a methyl ester group, allows it to undergo a variety of chemical transformations to build more complex molecular architectures.

A notable example of its use is in the preparation of novel arylcarboxamides. A patent details the use of this compound as a key reactant in the synthesis of compounds designed to act as inhibitors of the Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) Oxidase 4 (NOX4) enzyme. google.com These resulting arylcarboxamide products are under investigation for their potential therapeutic applications in treating fibrotic diseases such as idiopathic pulmonary fibrosis and cirrhosis of the liver. google.com In this synthesis, the amine group of this compound is reacted with a carboxylic acid (specifically, 6-fluoro-2-naphthoic acid) to form an amide bond, which is a critical step in assembling the final biologically active molecule. google.com

The availability of this compound from various chemical suppliers confirms its role as a building block for chemical synthesis and research. chemicalbook.comchemicalbook.com

Polymer Chemistry Applications and Monomer Development

Currently, there is no publicly available scientific literature or patent documentation that describes the use of this compound as a monomer in polymerization reactions or for the development of new polymers. The functional groups present on the molecule could theoretically allow for its incorporation into polymer chains, for instance, through polycondensation reactions involving the amino and ester groups. However, specific research or industrial development in this area has not been reported.

Research in Dyes, Pigments, and Functional Materials

While direct research into dyes and pigments derived from this compound is not widely published, its parent compound, 2-Amino-5-chloro-4-methoxybenzoic acid, is classified by some chemical suppliers under the category of "Dyes and Pigments". chemicalbook.com This suggests that the methyl ester derivative could serve as a viable intermediate in the synthesis of certain colorants, where the amine group could be diazotized and coupled with other components to form azo dyes. However, specific examples or studies of such dyes are not documented in the available literature.

The most concrete application in the realm of functional materials is its use in synthesizing the previously mentioned NOX4 inhibitors. google.com These end-products can be classified as functional materials due to their specific biological activity, designed to interact with and modulate a biological target for therapeutic purposes. google.com

Application AreaResearch FindingCompound RoleResulting Product/MaterialPotential Use of End-ProductReference
Fine Chemical SynthesisUsed as a starting material in the synthesis of arylcarboxamides.Reactant/IntermediateN-(4-chloro-2-(methoxycarbonyl)-5-methoxyphenyl)-6-fluoro-2-naphthamide and its derivativesInhibitors of the NOX4 enzyme for the treatment of fibrotic diseases. google.com
Functional MaterialsServes as a building block for creating molecules with specific biological functions.PrecursorArylcarboxamide-based NOX4 inhibitorsTherapeutic agents for diseases like idiopathic pulmonary fibrosis. google.com

Other Emerging Industrial Applications and Sustainable Chemistry

There is currently no information in the public domain regarding other emerging industrial applications for this compound. Likewise, its role or potential applications within the field of sustainable or "green" chemistry have not been documented in available research.

Conclusion and Future Directions in Research

Summary of Key Research Findings and Contributions

The primary contribution of Methyl 2-amino-5-chloro-4-methoxybenzoate to the scientific field lies in its role as a chemical intermediate. Research has demonstrated its utility in the synthesis of more complex molecules with potential therapeutic applications.

A key research finding is its synthesis from methyl 2-amino-4-methoxybenzoate. A study focusing on the chlorination of this precursor revealed that under specific conditions, a mixture of two isomeric products is formed: this compound and Methyl 2-amino-3-chloro-4-methoxybenzoate. The optimal conditions for this chlorination reaction were found to be a molar ratio of 1:1.2 of the starting material to N-chlorosuccinimide (NCS) in a dimethylformamide (DMF) solvent, reacting for 16 hours. This process yields this compound at a rate of 47%.

Furthermore, patents have cited this compound as a crucial building block in the preparation of arylcarboxamides. google.com These resulting arylcarboxamides are noted as inhibitors of NOX4 (NADPH Oxidase 4), an enzyme implicated in various fibrotic diseases. This highlights the compound's indirect but significant contribution to the development of potential treatments for conditions such as pulmonary fibrosis and diabetic nephropathy. google.com

Below is a table summarizing the key synthesis and application data for this compound.

CategoryKey FindingSource
Synthesis Synthesized via chlorination of methyl 2-amino-4-methoxybenzoate using N-chlorosuccinimide (NCS) in DMF.
Yield The synthesis process yields 47% of this compound.
Application Used as an intermediate in the synthesis of arylcarboxamides. google.com
Therapeutic Relevance The resulting arylcarboxamides are inhibitors of NOX4, with potential applications in treating fibrotic diseases. google.com

Unresolved Challenges and Knowledge Gaps in Compound Research

Despite its documented role as a synthetic intermediate, there are significant knowledge gaps in the scientific understanding of this compound itself. The available body of research is notably sparse and highly focused on its synthesis and subsequent use in creating other molecules.

A primary unresolved challenge is the comprehensive characterization of the compound's own biological activity. While it serves as a precursor to bioactive molecules, its intrinsic pharmacological or toxicological profile remains largely unexplored. This lack of data prevents a full understanding of its potential effects, whether beneficial or adverse.

Another significant gap is the limited exploration of its reactivity and potential for derivatization beyond the documented amidation to form arylcarboxamides. The interplay of the amino, chloro, and methoxy (B1213986) functional groups could allow for a variety of chemical transformations, yet the literature on this is scarce. This restricts its potential application in other areas of chemical synthesis.

Furthermore, there is a lack of published in-depth spectroscopic and crystallographic data for this specific isomer. While basic identifiers are available, a more thorough public repository of its structural and physical properties would be beneficial for future research endeavors. The limited research focus on this specific isomer, in contrast to its more studied counterparts, represents a significant knowledge gap.

Prospective Research Avenues and Innovations for Future Exploration

The existing knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic investigation into this compound could unlock new applications and a deeper understanding of its chemical nature.

A crucial avenue for future exploration is the comprehensive screening of its biological activities. In-vitro and in-vivo studies could reveal currently unknown properties, such as antimicrobial, antifungal, or even its own potential as a modulator of specific cellular targets. This could elevate its status from a simple intermediate to a lead compound in its own right.

Further research into its synthetic chemistry is also warranted. Developing more selective and higher-yielding synthetic routes would be a valuable contribution. Moreover, exploring a wider range of chemical transformations utilizing its functional groups could lead to the creation of novel libraries of compounds for drug discovery and materials science. For instance, the amino group could be a handle for various coupling reactions, and the chloro-substituent could be a site for cross-coupling reactions to introduce further molecular diversity.

Innovations in computational chemistry could also be applied to predict the compound's properties and potential interactions with biological targets. Molecular modeling and docking studies could help to prioritize experimental investigations and guide the design of new derivatives with enhanced activities.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-chloro-4-methoxybenzoate, and what reaction conditions are typically employed?

  • Methodological Answer: The synthesis commonly involves esterification of 4-amino-5-chloro-2-methoxybenzoic acid using methanol under acidic or catalytic conditions. Industrial protocols often employ refluxing with sulfuric acid as a catalyst, followed by purification via crystallization . For laboratory-scale synthesis, coupling reactions with glycine derivatives (e.g., benzyl esters) followed by catalytic hydrogenation (H₂/Pd-C) are used to generate intermediates, as demonstrated in metabolite synthesis studies . Key parameters include temperature control (60–80°C for esterification) and solvent selection (e.g., ethanol or DMF for hydrogenation).

Q. How do the amino, chloro, and methoxy substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The amino group acts as an electron donor, activating the aromatic ring toward electrophilic substitution at the para and ortho positions. The chloro group is a moderate electron-withdrawing substituent, directing reactivity to specific sites (e.g., facilitating nucleophilic displacement under basic conditions). The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates via resonance. For example, the chloro group can undergo displacement with amines or thiols in SNAr reactions, while the methoxy group resists hydrolysis under mild acidic conditions .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation conditions to improve the yield of derivatives synthesized from this compound?

  • Methodological Answer: Optimization involves:
  • Catalyst Selection: Use Pd/C (5–10% loading) or Raney Ni for selective deprotection of benzyl esters without reducing the chloro substituent .
  • Pressure and Temperature: Moderate H₂ pressure (3–5 atm) and temperatures of 25–40°C prevent over-reduction.
  • Solvent Effects: Ethanol or THF improves substrate solubility and catalyst activity.
  • Additives: Triethylamine (1–2 eq.) neutralizes acidic byproducts, enhancing yield. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolate products via flash chromatography .

Q. What strategies are recommended for resolving contradictory data regarding the compound's stability under varying pH conditions?

  • Methodological Answer: To address stability discrepancies:
  • Controlled Stability Assays: Perform HPLC-UV analyses at pH 2–12 (using HCl/NaOH buffers) under controlled temperatures (25°C and 37°C). Track degradation products (e.g., hydrolysis to benzoic acid derivatives) over 24–72 hours.
  • Kinetic Modeling: Use first-order decay models to calculate half-lives (t₁/₂) and identify pH-dependent degradation pathways. For example, methoxy groups may hydrolyze at pH > 10, while the amino group protonation at pH < 4 stabilizes the structure .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate) to isolate substituent-specific effects .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen bonding (amino and methoxy groups) and hydrophobic pockets (chloro substituent).
  • QSAR Modeling: Train models on datasets of analogous benzoates to predict logP, solubility, and IC₅₀ values. Substituent effects (e.g., replacing methoxy with bulkier alkoxy groups) can be simulated to optimize ADMET profiles.
  • DFT Calculations: Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks, guiding synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.